molecular formula C21H25ClN2O2 B12701490 Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (+-)- CAS No. 86640-26-8

Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (+-)-

Cat. No.: B12701490
CAS No.: 86640-26-8
M. Wt: 372.9 g/mol
InChI Key: PVCSCRCOJBIHOV-UHFFFAOYSA-N
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Description

Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (±)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the oxazepine family, which is characterized by a seven-membered heterocyclic ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (±)- involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Oxazepine Ring: This step typically involves the cyclization of a suitable precursor containing both nitrogen and oxygen functionalities. Common reagents used in this step include strong acids or bases to facilitate the ring closure.

    Introduction of the Acetyl Group: The acetyl group is usually introduced through an acetylation reaction, using reagents such as acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

    Attachment of the Pyrrolidinyl Group: This step involves the nucleophilic substitution of a suitable leaving group with pyrrolidine. Common conditions include the use of polar aprotic solvents and elevated temperatures to drive the reaction to completion.

    Formation of the Monohydrochloride Salt: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization, distillation, or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often target the acetyl or pyrrolidinyl groups, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride. These reactions may reduce the oxazepine ring or other functional groups, resulting in various reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic and electrophilic substitution reactions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, nucleophiles, polar aprotic solvents, elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, reduction produces reduced forms, and substitution results in various substituted compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may offer advantages in drug design, particularly in targeting specific molecular pathways involved in disease processes.

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (±)- involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dibenz(b,e)oxepin-11-ol, 6,11-dihydro-11-(3-dimethylaminopropyl)
  • Dibenz(b,e)oxazepine derivatives with different substituents

Uniqueness

Compared to similar compounds, Dibenz(b,e)(1,4)oxazepine, 5,11-dihydro-5-acetyl-11-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride, (±)- stands out due to its specific combination of functional groups

Properties

CAS No.

86640-26-8

Molecular Formula

C21H25ClN2O2

Molecular Weight

372.9 g/mol

IUPAC Name

1-[6-(2-pyrrolidin-1-ylethyl)-6H-benzo[c][1,5]benzoxazepin-11-yl]ethanone;hydrochloride

InChI

InChI=1S/C21H24N2O2.ClH/c1-16(24)23-18-9-3-2-8-17(18)20(12-15-22-13-6-7-14-22)25-21-11-5-4-10-19(21)23;/h2-5,8-11,20H,6-7,12-15H2,1H3;1H

InChI Key

PVCSCRCOJBIHOV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2=CC=CC=C2C(OC3=CC=CC=C31)CCN4CCCC4.Cl

Origin of Product

United States

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